molecular formula C22H28N2O5S B15283032 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine

Cat. No.: B15283032
M. Wt: 432.5 g/mol
InChI Key: MXSAQQHOEXKUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Attachment to Piperazine: The benzodioxole group can be attached to the piperazine ring via a nucleophilic substitution reaction.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base for sulfonylation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The benzodioxole and sulfonyl groups could further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group.

    4-[(3-Methyl-4-propoxyphenyl)sulfonyl]piperazine: Lacks the benzodioxole group.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the propoxy group.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine is unique due to the combination of the benzodioxole, sulfonyl, and propoxy groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H28N2O5S/c1-3-12-27-20-7-5-19(13-17(20)2)30(25,26)24-10-8-23(9-11-24)15-18-4-6-21-22(14-18)29-16-28-21/h4-7,13-14H,3,8-12,15-16H2,1-2H3

InChI Key

MXSAQQHOEXKUDD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.